molecular formula C7H4BrF3IN B1287850 2-Bromo-4-iodo-6-(trifluoromethyl)aniline CAS No. 952901-54-1

2-Bromo-4-iodo-6-(trifluoromethyl)aniline

Cat. No.: B1287850
CAS No.: 952901-54-1
M. Wt: 365.92 g/mol
InChI Key: FPMZGDUOEPNFQS-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-6-(trifluoromethyl)aniline (CAS: 952901-54-1) is a halogenated aniline derivative with a trifluoromethyl (-CF₃) group and bromine/iodine substituents at positions 2, 4, and 6 of the benzene ring. Its molecular formula is C₇H₄BrIF₃N, with a molecular weight of approximately 366.95 g/mol (calculated from atomic masses). The compound is synthesized via nucleophilic substitution reactions, such as the reaction of 2-bromo-4-(methylthio)-6-(trifluoromethyl)aniline with potassium iodide in refluxing acetonitrile, yielding a 32% product after purification . The trifluoromethyl and halogen groups confer unique electronic properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-bromo-4-iodo-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMZGDUOEPNFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589866
Record name 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952901-54-1
Record name 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthesis Strategy

The preparation of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline typically involves multi-step halogenation reactions starting from simpler aromatic precursors. The key steps include:

  • Introduction of the Trifluoromethyl Group :

    • The trifluoromethyl group is introduced via electrophilic substitution using reagents like trifluoroacetic acid derivatives or trifluoromethylating agents.
    • Example: Chlorotrifluoromethane ($$ CF_3Cl $$) in the presence of catalysts.
  • Sequential Halogenation :

    • Bromination and iodination are carried out under controlled conditions to ensure regioselectivity.
    • Bromination often precedes iodination due to the higher reactivity of iodine reagents in subsequent steps.
  • Amination :

    • The amino group is introduced via nucleophilic substitution or reduction of nitro precursors.

Detailed Preparation Methods

Method 1: Halogenation of Trifluoromethylaniline

  • Starting Material : 4-(Trifluoromethyl)aniline.
  • Bromination :
    • Reagent: Bromine ($$ Br_2 $$) or N-Bromosuccinimide (NBS).
    • Solvent: Acetic acid or dichloromethane.
    • Conditions: Room temperature or mild heating.
  • Iodination :
    • Reagent: Iodine ($$ I2 $$) with an oxidizing agent like potassium iodate ($$ KIO3 $$).
    • Solvent: Acetic acid or ethanol.
    • Conditions: Low temperatures to prevent side reactions.
  • Purification :
    • The crude product is purified via recrystallization or column chromatography.

Method 2: Direct Multi-Halogenation

  • Starting Material : Benzene derivative with a trifluoromethyl group.
  • Simultaneous Halogenation :
    • Reagents: Bromine and iodine in the presence of catalysts like iron(III) bromide ($$ FeBr3 $$).
    • Solvent: Carbon tetrachloride ($$ CCl4 $$) or chloroform.
    • Conditions: Controlled addition to prevent over-halogenation.
  • Amination :
    • Reagent: Ammonia gas or ammonium hydroxide.
    • Conditions: High pressure and temperature in an autoclave.

Method 3: Stepwise Synthesis via Nitro Precursor

  • Starting Material : Nitrobenzene derivative with a trifluoromethyl group.
  • Reduction to Aniline :
    • Reagents: Tin chloride ($$ SnCl_2 $$) or hydrogen gas with a palladium catalyst.
    • Solvent: Ethanol or methanol.
  • Halogenation :
    • Sequential bromination and iodination as described above.

Reaction Parameters

Step Reagents/Conditions Notes
Trifluoromethylation $$ CF_3Cl $$, catalysts Requires careful handling of toxic reagents.
Bromination $$ Br2 $$, NBS, $$ FeBr3 $$ Ensures selective substitution at the desired position.
Iodination $$ I2 $$, $$ KIO3 $$, acetic acid Low temperatures minimize side products like polyiodinated species.
Amination Ammonia gas, autoclave High pressure enhances yield but requires specialized equipment.

Challenges and Optimization

  • Regioselectivity: Precise control over reaction conditions is critical to avoid unwanted substitution patterns.
  • Yield: Optimizing solvent, temperature, and reagent concentrations improves product yield and purity.
  • Safety: Handling halogens and trifluoromethylating agents requires stringent safety protocols due to their toxicity and reactivity.

Applications

The compound serves as an intermediate for synthesizing pharmaceuticals, agrochemicals, and materials science applications due to its electron-withdrawing trifluoromethyl group and halogen functionalities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce azide or thiocyanate groups.

Scientific Research Applications

2-Bromo-4-iodo-6-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of halogens (Br, I, Cl) and the trifluoromethyl group significantly influence reactivity and physicochemical properties. Key comparisons include:

(a) 2-Bromo-6-chloro-4-(trifluoromethyl)aniline (CAS: 109919-26-8)
  • Molecular Formula : C₇H₄BrClF₃N
  • Molecular Weight : 274.47 g/mol
  • Substituents : Br (position 2), Cl (position 6), -CF₃ (position 4).
  • Key Differences : Replacement of iodine with chlorine reduces molecular weight and alters steric bulk. Chlorine’s higher electronegativity increases electron-withdrawing effects compared to iodine.
(b) 4-Bromo-2-chloro-6-(trifluoromethyl)aniline (CAS: 870703-71-2)
  • Molecular Formula : C₇H₄BrClF₃N
  • Substituents : Br (position 4), Cl (position 2), -CF₃ (position 6).
  • Key Differences : Substituent rearrangement modifies resonance effects. The ortho-chlorine may increase acidity compared to para-substituted analogs .
(c) 2-Iodo-5-(trifluoromethyl)aniline (CAS: 105202-02-6)
  • Substituents : I (position 2), -CF₃ (position 5).

Acidity (pKa) and Reactivity

The pKa of trifluoromethyl-substituted anilines depends on substituent positions:

  • 3-(Trifluoromethyl)aniline : pKa = 3.49
  • 4-(Trifluoromethyl)aniline : pKa = 2.75
  • 2-(Trifluoromethyl)aniline (predicted): pKa ≈ 1.10

For 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, the ortho-bromo and para-iodo groups likely further lower the pKa due to electron-withdrawing effects, enhancing acidity compared to non-halogenated analogs.

Biological Activity

2-Bromo-4-iodo-6-(trifluoromethyl)aniline is a halogenated aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, iodine, and trifluoromethyl groups, suggests potential biological activities that warrant detailed investigation.

The molecular formula of this compound is C7H4BrF3IN. The presence of multiple halogens can influence its reactivity and interaction with biological systems. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can affect the compound's pharmacokinetic properties.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of halogenated anilines. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that halogenated anilines possess significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Halogenated AnilinesS. aureus16 µg/mL

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Research indicates that this compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis and G2/M arrest
HeLa20Apoptosis

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels, which can trigger apoptotic pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer metabolism, thereby disrupting cellular processes essential for tumor growth.
  • DNA Interaction : Preliminary studies suggest potential binding affinity to DNA, which may interfere with replication and transcription processes.

Study on Anticancer Properties

A recent study investigated the anticancer properties of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Research on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that it could serve as a lead compound for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-4-iodo-6-(trifluoromethyl)aniline?

The compound can be synthesized via electrophilic aromatic substitution or halogenation of a pre-functionalized aniline derivative. For example, bromination of 4-iodo-6-(trifluoromethyl)aniline using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at 20–25°C yields the target compound. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and reaction time . Purification typically involves column chromatography (e.g., C18 reverse-phase) or recrystallization to isolate the product .

Q. How should researchers purify and characterize this compound?

  • Purification : Use column chromatography (silica gel or reverse-phase C18) with acetonitrile/water gradients for polar impurities. Recrystallization in ethyl acetate/hexane mixtures may improve crystalline purity.
  • Characterization :
  • NMR : Analyze 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra to confirm aromatic proton environments and substituent positions. The trifluoromethyl group (CF3\text{CF}_3) appears as a singlet near 120 ppm in 19F^{19} \text{F}-NMR .
  • HPLC/LCMS : Verify purity (>98%) and molecular weight (e.g., m/z 408.03 for the parent ion) .
  • Elemental Analysis : Confirm C, H, N, Br, and I content to validate stoichiometry .

Q. What are the optimal storage conditions for this compound?

Store the powder at -20°C (stable for 3 years) or 4°C (2 years). For solutions, aliquot and store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent decomposition. Use argon or nitrogen atmospheres for long-term storage in solution .

Q. How can researchers assess the stability of this compound under experimental conditions?

Conduct accelerated stability studies by exposing the compound to:

  • Acidic/basic conditions : Monitor degradation via HPLC in 0.1 M HCl or NaOH at 25°C.
  • Thermal stress : Heat at 40–80°C and track decomposition kinetics using TGA or DSC.
  • Light exposure : Perform UV-Vis spectroscopy before and after light exposure to detect photodegradation .

Advanced Research Questions

Q. How do the bromo and iodo substituents influence reactivity in cross-coupling reactions?

The iodo group is more reactive than bromo in palladium-catalyzed couplings (e.g., Suzuki, Ullmann) due to its lower bond dissociation energy. For example, in a Buchwald-Hartwig amination, the iodo substituent selectively reacts with amines, leaving the bromo group intact for subsequent functionalization. Optimize catalyst systems (e.g., Pd2(dba)3\text{Pd}_2(\text{dba})_3/Xantphos) and solvents (DMF or toluene) to control regioselectivity .

Q. What electronic effects arise from the trifluoromethyl and halogen substituents?

The CF3\text{CF}_3 group is strongly electron-withdrawing (-I effect), reducing the aromatic ring’s electron density and lowering the basicity of the aniline NH2_2 group. Bromo and iodo substituents exert moderate -I effects, further deactivating the ring. Computational studies (DFT) can quantify these effects by analyzing Mulliken charges or Fukui indices to predict sites for electrophilic attack .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Impurity profiles : Use LCMS to identify byproducts (e.g., dihalogenated species).
  • Reaction scalability : Small-scale reactions may suffer from inefficient mixing; optimize stirring rates or switch to flow chemistry.
  • Catalyst deactivation : Test fresh vs. recycled catalysts (e.g., Pd\text{Pd}(0) complexes) using XPS or ICP-MS .

Q. What strategies are effective for incorporating this compound into multi-step syntheses?

Use sequential cross-coupling reactions:

  • Step 1 : Suzuki coupling of the iodo group with aryl boronic acids.
  • Step 2 : Ullmann coupling of the bromo group with amines or thiols. Protect the aniline NH2_2 with Boc or acetyl groups during harsh conditions to prevent oxidation .

Q. How can computational modeling aid in understanding its reactivity?

Perform DFT calculations (e.g., Gaussian 16) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Simulate transition states for halogen displacement reactions.
  • Predict UV-Vis spectra (TD-DFT) to correlate with experimental data .

Q. What analytical methods detect trace degradation products during long-term storage?

Combine high-resolution mass spectrometry (HRMS) and 1H^1 \text{H}-19F^{19} \text{F} HOESY NMR to identify fluorinated degradation byproducts. For quantification, develop a validated HPLC method with a QDa detector to achieve limits of detection (LOD) <0.1% .

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